Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate
Description
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride (CAS: 1303889-60-2) is an organic compound with the molecular formula C10H16Cl2N2O2 . Its structure comprises a pyridin-4-ylmethyl group attached to a propanoate ester backbone and an amino group. This compound is cataloged by American Elements as a life science reagent, available in high-purity grades for research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8/h2-5,9H,6-7,11H2,1H3 |
InChI Key |
IYTJYJGDNLHZGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=NC=C1)CN |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis of Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate likely involves several key steps:
Starting Materials : Pyridine derivatives and propanoate esters are common starting materials. The pyridine ring can be functionalized to introduce the necessary side chains.
Nucleophilic Substitution : This step involves replacing a leaving group on the propanoate ester with a pyridine derivative. The reaction conditions, such as solvent and temperature, are crucial for the success of this step.
Introduction of the Amino Group : The amino group can be introduced through various methods, including reductive amination or direct substitution reactions.
Analysis of Related Compounds
Compounds with similar structures often exhibit unique biological activities due to their structural features. For instance, the sulfur-nitrogen nonbonding interaction in some pyrimidyl/pyridyl compounds has been studied for its impact on biological activity. While specific data on this compound is limited, understanding these interactions can provide insights into its potential applications.
Data Tables
Structural Information for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8/h2-5,9H,6-7,11H2,1H3 |
| Standard InChIKey | IYTJYJGDNLHZGQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=CC=NC=C1)CN |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride is an organic compound with the molecular formula . It is used in life science research and can be produced to customer specifications with high purity .
Scientific Research Applications
This compound has several applications in scientific research.
General Application: It serves as one of numerous organic compounds used in life science products . American Elements can supply this material in bulk or produce it to meet specific customer requirements. It can be created in high and ultra-high purity forms .
As a Building Block: It is used as an intermediate in synthesizing more complex organic molecules.
Biological Studies: Due to its structural similarity to biologically active molecules, the compound is used in studies involving enzyme inhibition and receptor binding.
Production of Specialty Chemicals: It can be used in the production of specialty chemicals and materials.
Chemical Reactions
The compound can undergo several chemical reactions:
- Oxidation: Oxidizing agents such as potassium permanganate () and chromium trioxide () can be used. The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction: Reducing agents like lithium aluminum hydride () or sodium borohydride () are commonly used. Reduction reactions can convert the ester group to an alcohol group. It can be reduced to yield primary or secondary amines.
- Substitution: Nucleophiles like hydroxide ions () or amines can be used in substitution reactions, particularly at the ester or amine functional groups. The pyridine ring can participate in electrophilic or nucleophilic substitutions.
The compound's biological activity is attributed to its interaction with enzymes and receptors. The pyridine moiety can form hydrogen bonds and π-π interactions with active sites on proteins, influencing enzymatic activity.
Receptor Modulation: It can act as a ligand for various receptors, potentially influencing pathways related to neurotransmission and cell signaling.
Enzyme Inhibition: It may inhibit enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s.
Related Compounds
- Methyl 3-amino-3-(pyridin-3-yl)propanoate
- Ethyl 3-amino-3-(pyridin-4-yl)propanoate
- Methyl 3-amino-3-(pyridin-2-yl)propanoate
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Structural and Molecular Data
Research Findings and Trends
- Synthetic Methods: Suzuki-Miyaura coupling () and hydrogenolysis () are common for introducing aromatic and deprotecting amino groups, respectively .
- Challenges: Limited data on melting points, solubility, and stability for some analogs (e.g., ) underscores the need for further characterization .
Biological Activity
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate, a compound characterized by its propanoate backbone and pyridine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 194.24 g/mol. Its structure includes an amino group that can engage in hydrogen bonding and a pyridine ring that may facilitate π-π interactions, both of which are crucial for modulating biological activity.
This compound is believed to exert its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes, particularly those linked to cancer progression.
- Binding Interactions : Its amino group allows for hydrogen bonding with biological macromolecules, while the pyridine ring enhances interactions through π-π stacking .
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Properties :
- The compound has shown promise as an inhibitor of histone deacetylases (HDACs), which play a role in cancer cell proliferation. Studies have demonstrated its antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells.
- A comparative analysis with structurally similar compounds revealed that those with hydroxypyridine functionalities exhibited enhanced anticancer activity due to improved binding affinities to HDACs.
-
Antimicrobial Effects :
- Preliminary studies suggest potential antimicrobial properties, although further research is necessary to establish specific mechanisms and efficacy against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study on HDAC Inhibition | Demonstrated significant inhibition of HDAC activity in vitro, leading to altered gene expression profiles associated with tumor suppression. |
| Antiproliferative Activity | Evaluated against HeLa and HCT116 cell lines, showing IC50 values indicating effective growth inhibition. |
| Molecular Docking Studies | Suggested favorable binding interactions with HDACs, supporting its potential as a therapeutic agent in cancer treatment. |
Comparative Analysis with Similar Compounds
A comparative table illustrates the biological activities of this compound alongside related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Methyl 2-amino-3-(pyridin-4-yl)propanoate | Structure | Anticancer properties |
| Ethyl 3-(pyridin-4-yl)propanoate | Structure | Variation in solubility affecting reactivity |
| Methyl (3R)-3-amino-(pyridin-4-yl)propanoate | Structure | Unique substitution pattern influencing biological interactions |
Q & A
Q. What are the recommended synthetic methodologies for Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate?
A photoredox catalytic approach using iridium complexes (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) and Hantzsch ester as a reductant has been effective for analogous pyridinyl derivatives. Purification via flash column chromatography (10–80% ethyl acetate/hexanes) yields the compound with moderate efficiency (34% yield in related syntheses). Ensure stoichiometric control of reactants (e.g., 2 equiv acrylate derivatives) .
Q. How should this compound be characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Compare chemical shifts to structurally similar esters (e.g., indole-containing analogs show δ ~5.26 ppm for chiral centers and δ ~3.78 ppm for methoxy groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₃₄H₂₈N₃O₅: 558.2023) .
- Optical rotation ([α]D): Monitor enantiomeric purity, especially if chiral intermediates are used .
Q. What safety protocols are critical during handling?
Adhere to hazard codes (e.g., P210: avoid heat/sparks; P264: wash after handling) and use PPE. Store in cool, ventilated areas away from ignition sources. Refer to safety data sheets for spill management and disposal .
Advanced Research Questions
Q. How can low yields in photoredox-mediated synthesis be optimized?
- Catalyst tuning : Test alternative iridium or ruthenium complexes.
- Solvent selection : Polar aprotic solvents (e.g., DCM) may improve radical coupling efficiency.
- Reactant ratios : Adjust equivalents of acrylate derivatives or pyridinyl precursors to minimize side reactions .
Q. How to resolve conflicting NMR data in structural elucidation?
Q. What mechanistic insights explain the reactivity of pyridinylmethylpropanoate derivatives?
Photoredox reactions likely proceed via single-electron transfer (SET), generating radical intermediates. Mechanistic studies using radical traps (e.g., TEMPO) or DFT calculations can validate pathways. Kinetic profiling (e.g., varying light intensity) may reveal rate-limiting steps .
Q. How to assess stability under experimental conditions (e.g., acidic/basic media)?
Conduct stress tests:
- Thermal stability : Heat samples to 40–60°C and monitor decomposition via LC-MS.
- pH stability : Incubate in buffered solutions (pH 2–12) and quantify degradation products.
- Light sensitivity : Expose to UV/visible light and track photodegradation .
Q. What strategies ensure enantiomeric purity in asymmetric syntheses?
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC.
- Stereoselective catalysis : Employ chiral ligands or enzymes (e.g., lipases) during esterification.
- Optical rotation cross-checks : Compare experimental [α]D values with literature (e.g., −19.8° for similar esters in CHCl₃) .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental spectral data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
